Tris(N-stearoyl-L-glutamato(2-))dialuminium
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Overview
Description
Tris[n-stearoyl-L-glutamato(2-)]dialuminum is a complex organometallic compound with the molecular formula C69H123Al2N3O15 It is characterized by the presence of aluminum ions coordinated with stearoyl and glutamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[n-stearoyl-L-glutamato(2-)]dialuminum typically involves the reaction of aluminum salts with stearoyl-L-glutamate under controlled conditions. The process may include:
Preparation of Stearoyl-L-glutamate: Stearic acid is reacted with L-glutamic acid in the presence of a dehydrating agent to form stearoyl-L-glutamate.
Coordination with Aluminum: The stearoyl-L-glutamate is then reacted with an aluminum salt, such as aluminum chloride, in an organic solvent.
Industrial Production Methods
Industrial production of Tris[n-stearoyl-L-glutamato(2-)]dialuminum may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing and Heating: The reactants are mixed in a solvent and heated to the desired temperature.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tris[n-stearoyl-L-glutamato(2-)]dialuminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the oxidation state of aluminum.
Substitution: The stearoyl and glutamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed
Oxidation: Aluminum oxides, stearic acid derivatives.
Reduction: Reduced aluminum complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Tris[n-stearoyl-L-glutamato(2-)]dialuminum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tris[n-stearoyl-L-glutamato(2-)]dialuminum involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites.
Interact with Cell Membranes: Alter membrane properties and facilitate the transport of molecules.
Pathways Involved: Involves pathways related to signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Tris[n-stearoyl-L-glutamato(2-)]dichromium
- Tris[n-stearoyl-L-glutamato(2-)]dizinc
- Tris[n-stearoyl-L-glutamato(2-)]dimagnesium
Uniqueness
Tris[n-stearoyl-L-glutamato(2-)]dialuminum is unique due to its specific coordination chemistry and the presence of aluminum, which imparts distinct properties compared to its chromium, zinc, and magnesium counterparts. These properties include:
- Higher Stability : Enhanced thermal and chemical stability.
- Biocompatibility : Favorable interactions with biological systems.
- Catalytic Activity : Superior catalytic performance in certain reactions .
Properties
CAS No. |
93783-78-9 |
---|---|
Molecular Formula |
C69H123Al2N3O15 |
Molecular Weight |
1288.7 g/mol |
IUPAC Name |
dialuminum;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/3C23H43NO5.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;;;2*+3/p-6/t3*20-;;/m000../s1 |
InChI Key |
BRGKNMJAFJDJNH-QVAZYVOZSA-H |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
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